5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 332856-52-7
Cat. No.: VC7384297
Molecular Formula: C15H12F3N3O4
Molecular Weight: 355.273
* For research use only. Not for human or veterinary use.
![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 332856-52-7](/images/structure/VC7384297.png)
Specification
CAS No. | 332856-52-7 |
---|---|
Molecular Formula | C15H12F3N3O4 |
Molecular Weight | 355.273 |
IUPAC Name | 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-3,5,8,12,19H,4,6H2,(H,22,23) |
Standard InChI Key | XLRYNLAQFRRTLC-UHFFFAOYSA-N |
SMILES | C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, reflects its polycyclic framework. Key features include:
-
A pyrazolo[1,5-a]pyrimidine core fused with a tetrahydropyrimidine ring.
-
Substituents:
-
1,3-Benzodioxol-5-yl at position 5 (a methylenedioxy aromatic group).
-
Trifluoromethyl (-CF₃) at position 7.
-
Carboxylic acid (-COOH) at position 2.
-
The molecular formula is C₁₇H₁₃F₃N₄O₄, with a molecular weight of 394.3 g/mol (calculated from PubChem CID 3553006 ).
Stereochemistry and Conformational Analysis
The tetrahydropyrimidine ring introduces two stereocenters at positions 6 and 7. Computational models (PubChem 3D conformer data ) suggest a boat conformation for the saturated ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the pyrimidine nitrogen. The trifluoromethyl group adopts an equatorial orientation to minimize steric clashes .
Synthetic Methodologies
Combinatorial Synthesis Strategies
The compound is synthesized via a parallel solution-phase approach, as outlined for analogous pyrazolo[1,5-a]pyrimidine derivatives . Key steps include:
-
Ring Assembly: Condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
-
Functionalization:
Reaction yields typically exceed 70%, with purity >95% after crystallization .
Purification and Characterization
Crude products are purified by recrystallization from ethanol/water mixtures. Structural validation employs:
-
¹H/¹³C NMR: Key signals include δ 6.8–7.1 ppm (benzodioxol protons) and δ 165 ppm (carboxylic acid carbonyl) .
-
HRMS: Observed [M+H]⁺ at m/z 395.0921 (theoretical 395.0918) .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic trifluoromethyl and benzodioxol groups. The calculated logP (cLogP) is 2.8, indicating moderate lipophilicity .
Acid-Base Behavior
The carboxylic acid group has a pKa of 3.1, while the pyrimidine nitrogen (N1) is weakly basic (pKa ~5.2) . This amphoteric nature facilitates salt formation under physiological conditions.
Comparative Analysis of Derivatives
Derivatization at position 2 (e.g., amidation, esterification) significantly alters solubility and bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume